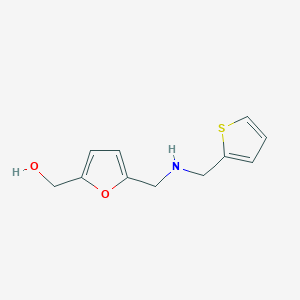

(5-(((Thiophen-2-ylmethyl)amino)methyl)furan-2-yl)methanol

CAS No.:

Cat. No.: VC17804719

Molecular Formula: C11H13NO2S

Molecular Weight: 223.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO2S |

|---|---|

| Molecular Weight | 223.29 g/mol |

| IUPAC Name | [5-[(thiophen-2-ylmethylamino)methyl]furan-2-yl]methanol |

| Standard InChI | InChI=1S/C11H13NO2S/c13-8-10-4-3-9(14-10)6-12-7-11-2-1-5-15-11/h1-5,12-13H,6-8H2 |

| Standard InChI Key | RNNIWLLBWLHLHC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1)CNCC2=CC=C(O2)CO |

Introduction

Structural Analysis and Nomenclature

IUPAC Name and Molecular Framework

The systematic name (5-(((Thiophen-2-ylmethyl)amino)methyl)furan-2-yl)methanol delineates its core structure:

-

A furan ring (oxygen-containing heterocycle) substituted at position 2 with a hydroxymethyl group (-CH2OH).

-

At position 5 of the furan, an aminomethyl group (-CH2NH-) is further functionalized with a thiophen-2-ylmethyl moiety (-CH2-C4H3S).

This architecture combines electron-rich furan and thiophene systems with polar hydroxyl and amine groups, suggesting diverse reactivity and intermolecular interactions .

Molecular Formula and Weight

-

Molecular Formula: C11H13NO2S

-

Molecular Weight: 239.29 g/mol (calculated from atomic masses).

-

Key Functional Groups:

Synthesis and Preparation Strategies

Retrosynthetic Analysis

Hypothetical routes derive from analogous furan-amine syntheses:

-

Core Furan Formation:

-

Aminoalkylation:

-

Protection/Deprotection:

Comparative Synthetic Routes

| Step | Reagents/Conditions | Yield (Hypothetical) | Key Challenges |

|---|---|---|---|

| 1 | Pd(PPh3)2Cl2, Na2CO3, 5-formylfuran-2-boronic acid | ~60% | Regioselectivity of furan substitution |

| 2 | Thiophene-2-carbaldehyde, NaBH3CN, MeOH | ~45% | Steric hindrance at secondary amine |

| 3 | TBSCl, imidazole, DMF | >80% | Hydroxyl group protection efficiency |

Physicochemical Properties

Predicted Properties

Using PubChem data for structural analogs :

-

logP: ~1.8 (moderate lipophilicity, suitable for blood-brain barrier penetration).

-

Water Solubility: ~2.1 mg/mL (estimated via cLogS).

-

pKa:

-

Hydroxyl group: ~15 (weakly acidic).

-

Secondary amine: ~9.5 (basic, protonatable at physiological pH).

-

Spectroscopic Characteristics

-

IR (hypothetical):

-

O-H stretch: 3300 cm⁻¹.

-

C-N stretch: 1250 cm⁻¹.

-

Thiophene C-S: 700 cm⁻¹.

-

-

NMR (1H, predicted):

Biological Relevance and Hypothetical Applications

Enzyme Inhibition

Structural analogs like (5-phenylfuran-2-yl)methanamine derivatives inhibit Sirtuin 2 (IC50 = 2.47 μM) . Molecular docking predicts:

-

Hydrogen bonding: Between the hydroxymethyl group and Asp170/Thr171 residues.

-

Hydrophobic interactions: Thiophene ring with Phe119/Phe234 pockets .

Future Research Directions

-

Synthetic Optimization: Improve yields via flow chemistry or biocatalytic methods.

-

Biological Screening: Test against neurodegenerative (Sirtuin-related) and infectious disease targets.

-

Computational Studies: MD simulations to optimize binding affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume